4-N-(4-fluorophenyl)pyridine-3,4-diamine

Description

BenchChem offers high-quality 4-N-(4-fluorophenyl)pyridine-3,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N-(4-fluorophenyl)pyridine-3,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-fluorophenyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFXJNSRFLGLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108349-64-0 | |

| Record name | 4-N-(4-fluorophenyl)pyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyridine Scaffold

An In-Depth Technical Guide to 4-N-(4-fluorophenyl)pyridine-3,4-diamine

This guide provides a comprehensive technical overview of 4-N-(4-fluorophenyl)pyridine-3,4-diamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By integrating established data on its core structural motifs with expert-driven scientific proposals, this document serves as a foundational resource for its synthesis, characterization, and potential therapeutic exploration.

Heterocyclic compounds form the backbone of modern pharmaceuticals, and among them, the pyridine ring is a uniquely privileged scaffold. An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 new molecular entities contained a pyridine moiety, with a significant number targeting cancer and central nervous system (CNS) disorders[1]. This prevalence underscores the value of pyridine derivatives in achieving desirable pharmacokinetic and pharmacodynamic properties.

The subject of this guide, 4-N-(4-fluorophenyl)pyridine-3,4-diamine, combines three key structural features of high medicinal value:

-

A pyridine ring , a bioisostere of benzene found in numerous clinically successful drugs[2].

-

A 3,4-diamine substitution pattern . The parent compound, 3,4-diaminopyridine (also known as Amifampridine), is an approved therapeutic agent for the rare autoimmune disorder Lambert-Eaton myasthenic syndrome (LEMS)[3][4]. Its mechanism involves blocking voltage-gated potassium channels, which enhances neurotransmitter release at the neuromuscular junction.

-

An N-(4-fluorophenyl) group . The incorporation of a fluorine atom into aryl rings is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

This unique combination positions 4-N-(4-fluorophenyl)pyridine-3,4-diamine as a compelling candidate for investigation, potentially as a novel therapeutic agent or as a key intermediate for the synthesis of more complex bioactive molecules.

Chemical Structure and Physicochemical Properties

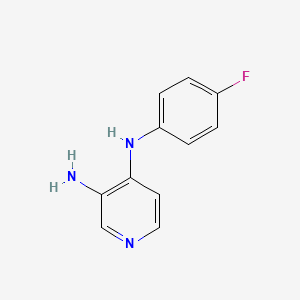

The core structure consists of a 3,4-diaminopyridine core where the amine at the 4-position is substituted with a 4-fluorophenyl group.

IUPAC Name: N3-(4-fluorophenyl)pyridine-3,4-diamine CAS Number: 1469018-93-6 Molecular Formula: C₁₁H₁₀FN₃ Molecular Weight: 203.22 g/mol

Caption: Chemical structure of 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| LogP | 1.85 | ALOGPS |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Calculation |

| Hydrogen Bond Donors | 2 | Rule-based |

| Hydrogen Bond Acceptors | 3 | Rule-based |

| Rotatable Bonds | 1 | Rule-based |

Note: These properties are computationally predicted and should be confirmed experimentally.

Proposed Synthesis Methodology: Buchwald-Hartwig Amination

The proposed strategy involves the coupling of 3,4-diaminopyridine with an appropriate 4-fluoro-substituted aryl halide.

Caption: Proposed workflow for the synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Materials:

-

3,4-Diaminopyridine (1.0 equiv)

-

1-Bromo-4-fluorobenzene (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.04 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground

-

Anhydrous Toluene (or 1,4-Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-diaminopyridine, 1-bromo-4-fluorobenzene, and potassium carbonate.

-

Catalyst Pre-mixing: In a separate vial, suspend Pd₂(dba)₃ and XPhos in a small amount of the anhydrous solvent.

-

Inerting: Evacuate and backfill the reaction flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

-

Reaction Setup: Add the anhydrous solvent to the flask via syringe, followed by the catalyst/ligand suspension.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3,4-diaminopyridine) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Causality and Justification:

-

Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial. These "Buchwald ligands" promote the key steps of oxidative addition and reductive elimination, which are essential for an efficient catalytic cycle[7].

-

Base Selection: A moderately strong inorganic base like K₂CO₃ is chosen. It is strong enough to deprotonate the amine during the catalytic cycle but avoids potential side reactions that can occur with stronger bases like sodium tert-butoxide, especially with the presence of two amine groups.

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. An inert atmosphere is mandatory to prevent catalyst deactivation and ensure high yields[8].

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity and purity would rely on a combination of standard spectroscopic techniques. The following table outlines the expected characteristic signals.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons (3H): Three distinct signals in the aromatic region (~6.5-8.0 ppm), likely appearing as a singlet and two doublets. - Fluorophenyl Protons (4H): Two signals in the aromatic region (~7.0-7.5 ppm), appearing as overlapping triplets or doublets of doublets due to H-H and H-F coupling. - Amine Protons (3H): Two broad singlets in the region of ~4.0-6.0 ppm (for the NH₂ and NH groups), which are exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Approximately 11 distinct signals expected in the ~100-160 ppm range. The carbon attached to fluorine will show a large ¹JC-F coupling constant. |

| FT-IR (cm⁻¹) | - N-H Stretch: Two distinct bands around 3450-3300 cm⁻¹ (asymmetric and symmetric stretching of NH₂) and a sharper band for the secondary amine NH. - C=C/C=N Stretch: Multiple sharp peaks in the 1620-1450 cm⁻¹ region, characteristic of the aromatic rings. - C-F Stretch: A strong, characteristic absorption band around 1250-1150 cm⁻¹. |

| Mass Spec (MS) | - Molecular Ion (M⁺): An exact mass peak corresponding to the molecular formula C₁₁H₁₀FN₃ (m/z = 203.0859). |

Note: These predictions are based on standard chemical shift values and data from structurally related N-aryl pyridine compounds[3][9]. Actual experimental values may vary.

Potential Biological Significance and Applications

The structural architecture of 4-N-(4-fluorophenyl)pyridine-3,4-diamine suggests several promising avenues for therapeutic research. The fusion of a known ion channel modulator with a common pharmacophore from kinase inhibitors creates a molecule with high potential for novel biological activity.

Caption: Logical relationships between structural motifs and potential applications.

-

Neuroscience Applications: Building upon the known pharmacology of its 3,4-diaminopyridine core, the compound could be investigated as a novel modulator of neuronal potassium channels. The N-aryl substitution may alter its potency, selectivity, or pharmacokinetic profile compared to Amifampridine, potentially leading to new treatments for neurological disorders characterized by impaired neurotransmission.

-

Oncology and Kinase Inhibition: The N-aryl aminopyridine scaffold is a well-established pharmacophore in the field of oncology, particularly in the design of protein kinase inhibitors. Many FDA-approved kinase inhibitors feature similar structural elements. Therefore, this molecule warrants screening against a panel of cancer-relevant kinases to identify potential anti-proliferative activity. Pyridinone derivatives, which are structurally related, have shown a broad spectrum of pharmacological properties, including antitumor effects[10].

-

Intermediate for Fused Heterocyclic Systems: The ortho-diamine functionality of the pyridine ring is a versatile handle for constructing fused heterocyclic systems. For example, condensation with aldehydes or carboxylic acids could readily produce N-aryl substituted imidazo[4,5-c]pyridines . This class of compounds is known to possess a wide range of biological activities, including antiviral, antibacterial, and antitumor properties, establishing them as a privileged scaffold in drug discovery[11].

Conclusion

4-N-(4-fluorophenyl)pyridine-3,4-diamine represents a strategically designed molecule at the intersection of established pharmacophores. While specific experimental data on this compound is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established, state-of-the-art chemical methodologies. Its potential applications in neuroscience and oncology, coupled with its utility as a synthetic building block, make it a highly valuable target for further investigation by researchers dedicated to the discovery of novel therapeutic agents.

References

-

Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025). ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. Available at: [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... (n.d.). ResearchGate. Available at: [Link]

-

Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... (n.d.). ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. (2025). ResearchGate. Available at: [Link]

-

3,4-Diaminopyridine-2,5-dicarbonitrile. (2022). MDPI. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

-

Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl. (n.d.). Beilstein Journals. Available at: [Link]

-

Amifampridine. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

- The Role of 3,4-Diaminopyridine in Pharmaceutical Synthesis: A Supplier's Insight. (2026). LinkedIn.

-

Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]

-

Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. (2025). ResearchGate. Available at: [Link]

- US Patent for Synthesis of N,N-disubstituted-p-phenylenediamine. (n.d.). Google Patents.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Available at: [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry. Available at: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. Available at: [Link]

-

Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. m.youtube.com [m.youtube.com]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-N-(4-fluorophenyl)pyridine-3,4-diamine molecular weight and formula

Physicochemical Characterization & Synthetic Utility in Medicinal Chemistry

Chemical Identity & Physicochemical Profile[1][2][3][4]

N4-(4-fluorophenyl)pyridine-3,4-diamine is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and KCNQ potassium channel modulators.[1] It belongs to the class of aminopyridines, specifically functioning as a "privileged scaffold" for constructing bicyclic systems such as imidazo[4,5-c]pyridines.

The presence of the fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry design choice: it blocks metabolic oxidation at the most reactive site (enhancing metabolic stability) while modulating the lipophilicity (

Key Data Summary

| Property | Value / Descriptor |

| IUPAC Name | |

| CAS Registry Number | 108349-64-0 |

| Molecular Formula | |

| Molecular Weight | 203.22 g/mol |

| Exact Mass | 203.0859 |

| Physical State | Solid (Pale yellow to tan powder) |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~6.2 (Pyridine N), ~3.5 (Aniline N) |

| SMILES | Fc1ccc(Nc2c(N)cncc2)cc1 |

Synthetic Pathways & Process Chemistry[1][3]

The most robust and scalable synthesis of N4-(4-fluorophenyl)pyridine-3,4-diamine utilizes a Nucleophilic Aromatic Substitution (

Experimental Protocol

Step 1:

-

Precursor: 4-Chloro-3-nitropyridine (CAS: 13093-23-7)[1]

-

Nucleophile: 4-Fluoroaniline[1]

-

Solvent/Base: Ethanol or Isopropanol / TEA (Triethylamine)

-

Mechanism: The electron-withdrawing nitro group at position 3 activates the chlorine at position 4 for displacement.[1]

Step 2: Nitro Reduction

-

Reagent: Hydrogen gas (

) with Palladium on Carbon (Pd/C) OR Iron powder (Fe) in Acetic Acid. -

Rationale: Catalytic hydrogenation (Pd/C) is cleaner for small-scale purity, while Fe/AcOH is preferred if the molecule contains other halogens sensitive to hydrogenolysis (though aryl fluorides are generally stable to Pd/C).

Workflow Diagram (DOT)

Figure 1: Two-step synthetic pathway ensuring regioselective amine installation.

Analytical Validation (QC)

To ensure the integrity of the intermediate before using it in downstream steps (e.g., cyclization), the following analytical criteria must be met.

1. Proton NMR (

NMR) - DMSO-

-

Pyridine Protons: Look for a singlet around

7.8-8.0 ppm (H-2 position), and two doublets for H-5 and H-6.[1] -

Fluorophenyl Ring: The 4-fluorophenyl group will show a characteristic multiplet pattern due to

coupling ( -

Amine Signals:

-

The primary amine (

at C3) typically appears as a broad singlet around -

The secondary amine (

at C4) appears downfield, often >

-

2. Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Target Ion:

. -

Fragmentation Pattern: Loss of the fluorophenyl amine fragment or cleavage of the pyridine ring may be observed at higher collision energies.

Medicinal Chemistry Applications

This molecule is rarely the final drug; it is a versatile building block . Its specific structure allows for "scaffold hopping" in drug design.

Primary Utility: Imidazo[4,5-c]pyridines

The vicinal diamine structure (positions 3 and 4) reacts with aldehydes, carboxylic acids, or orthocarbonates to close a third ring, forming imidazo[4,5-c]pyridines . This tricyclic core is bioisosteric with purines (adenine) and is widely used to target:

-

Kinases: ATP-competitive inhibitors (e.g., EGFR, CDK).

-

Ion Channels: KCNQ2/3 openers for epilepsy (retigabine analogs).

-

GPCRs: Adenosine receptor antagonists.[1]

Structural Logic Diagram (DOT)

Figure 2: Divergent synthesis showing how this diamine accesses two major therapeutic classes.[1]

References

-

National Center for Biotechnology Information (NCBI). (2023). Pyridine: The scaffolds with significant clinical diversity. PubChem.[1] Retrieved from [Link]

Sources

Discerning the Difference: A Guide to the N3 and 4-N-(4-fluorophenyl)pyridine-3,4-diamine Isomers

An In-Depth Technical Guide for Researchers

Executive Summary

In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is paramount. Isomers, while sharing the same molecular formula, can exhibit profoundly different physicochemical, pharmacological, and toxicological profiles. This guide provides an in-depth technical examination of two critical isomers: N3-(4-fluorophenyl)pyridine-3,4-diamine and 4-N-(4-fluorophenyl)pyridine-3,4-diamine. Addressed to researchers, scientists, and drug development professionals, this document elucidates the structural nuances, analytical differentiation, synthetic strategies, and potential biological implications of these two distinct chemical entities. We will explore the causality behind experimental choices for their differentiation and synthesis, grounding our discussion in established chemical principles and authoritative references.

The Isomeric Landscape: Structure and Electronic Effects

The foundational difference between the two molecules lies in the point of attachment of the 4-fluorophenyl group to the pyridine-3,4-diamine core. This seemingly minor variation has significant consequences for the molecule's electronic properties, conformation, and potential for intermolecular interactions.

-

N3-(4-fluorophenyl)pyridine-3,4-diamine (Isomer A): The 4-fluorophenyl group is attached to the amino group at position 3 of the pyridine ring.

-

4-N-(4-fluorophenyl)pyridine-3,4-diamine (Isomer B): The 4-fluorophenyl group is attached to the amino group at position 4.

The IUPAC name for Isomer A is n3-(4-fluorophenyl)pyridine-3,4-diamine[1]. The substitution pattern directly influences the electron density across the molecule. The electron-withdrawing nature of the fluorine atom and the phenyl ring impacts the basicity (pKa) of the nitrogen atoms.[2][3] In Isomer B, the fluorophenyl group is para to the pyridine ring nitrogen, allowing for more direct electronic resonance effects, which can decrease the basicity of the ring nitrogen compared to Isomer A. Conversely, the basicity of the exocyclic amino groups is also differentially affected, which can have profound implications for salt formation and biological interactions.

Caption: Chemical structures of the N3 (Isomer A) and N4 (Isomer B) isomers.

Comparative Physicochemical Properties

While both isomers share the same molecular formula (C₁₁H₁₀FN₃) and formula weight (203.22 g/mol )[1], their distinct structures lead to different physicochemical properties. These differences are critical for predicting their behavior in both experimental and biological systems.

| Property | N3-Isomer (A) | N4-Isomer (B) | Rationale for Difference |

| Molecular Formula | C₁₁H₁₀FN₃ | C₁₁H₁₀FN₃ | Identical as they are isomers. |

| Formula Weight | 203.22 | 203.22 | Identical as they are isomers. |

| Predicted pKa (Most Basic) | Higher | Lower | The N4-substituent's electronic withdrawal more strongly influences the pyridine nitrogen and adjacent amino group, likely reducing overall basicity. |

| Predicted LogP | Potentially Lower | Potentially Higher | Intramolecular hydrogen bonding between the 3-NH(Ar) and the 4-NH₂ group in Isomer A could reduce the molecule's effective polarity, but the exposed 4-NH₂ might interact more with water. The more symmetric nature of Isomer B might lead to more efficient crystal packing and slightly higher lipophilicity. |

| Dipole Moment | Different | Different | The vector sum of bond dipoles will differ due to the asymmetric substitution pattern, impacting solubility and crystal packing.[2] |

| Hydrogen Bond Donors | 2 | 2 | Both isomers have two N-H bonds capable of donation. |

| Hydrogen Bond Acceptors | 3 | 3 | Both isomers have a pyridine nitrogen and two amino nitrogens that can act as acceptors. |

Synthetic Pathways and Regiocontrol

The synthesis of these isomers presents a challenge in regioselectivity. Achieving a specific isomer requires careful selection of starting materials and reaction conditions. A common strategy involves the nucleophilic aromatic substitution (SNAAr) on a suitably activated pyridine precursor.

The key to selective synthesis lies in differentiating the reactivity of the 3- and 4-positions. This can be achieved, for example, by starting with 3-fluoro-4-nitropyridine or a related precursor. The nitro group is a strong activating group for SNAAr, while the fluorine at the 3-position is less labile. Reaction with 4-fluoroaniline could preferentially displace a leaving group at the 4-position, followed by reduction of the nitro group to yield the diamine precursor. Direct fluorination of pyridine rings is challenging, making building-block approaches more common.[4]

Caption: Hypothetical workflow for the regioselective synthesis of the N3 isomer.

Analytical Differentiation: Protocols and Interpretation

Distinguishing between the N3 and N4 isomers is non-trivial and requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for separation and quantification, while spectroscopic methods provide definitive structural confirmation.[5][6][7]

Chromatographic Separation Protocol (HPLC)

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate the two isomers. The use of a C18 column with a mobile phase containing an ion-pairing agent is often effective for separating polar, basic compounds like aminopyridines.[6]

Objective: To achieve baseline separation (Resolution > 2) of N3- and 4-N-(4-fluorophenyl)pyridine-3,4-diamine.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 bonded phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous solution containing 10 mM sodium octanesulfonate and 10 mM ammonium acetate, with pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Filter all mobile phases through a 0.45 µm filter.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a reference standard mixture of both isomers in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

-

Vortex to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan for optimal wavelength).

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis and Validation:

-

Identify the retention times for each isomer. The elution order will depend on the relative polarity; the more polar isomer is expected to elute first.

-

Assess peak shape, resolution, and reproducibility.

-

The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines.[6]

-

Caption: Workflow for chromatographic separation and spectroscopic confirmation.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): NMR is the most definitive technique.

-

¹H NMR: The chemical shifts and coupling patterns of the three protons on the pyridine ring will be unique for each isomer. The proximity of the bulky fluorophenyl group will cause distinct shielding/deshielding effects on the neighboring protons.

-

¹³C NMR: The chemical shifts of the pyridine ring carbons will differ significantly, particularly for the carbons bonded to the substituted amino groups.

-

¹⁹F NMR: While the fluorophenyl group is identical, the different electronic environment of the overall molecule may lead to a small but measurable difference in the ¹⁹F chemical shift.[8]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) MS will show the same parent mass for both isomers. However, tandem MS (MS/MS) will likely produce different fragmentation patterns due to the different locations of the fluorophenyl group, aiding in structural elucidation.

Implications in Drug Discovery and Development

The choice between the N3 and N4 isomer is not arbitrary; it is a critical decision in drug design based on Structure-Activity Relationships (SAR). The different 3D shapes and electronic profiles of the isomers will dictate how they interact with biological targets.[9]

-

Target Binding: The orientation of the fluorophenyl group and the availability of hydrogen bond donors/acceptors are critical for binding to a protein target, such as a kinase or receptor. One isomer may fit perfectly into a binding pocket while the other is sterically hindered or unable to form key interactions. Diarylpyridine scaffolds have been investigated as tubulin polymerization inhibitors, where the specific conformation is crucial for activity.[10]

-

ADMET Properties:

-

Metabolism: One isomer may be more susceptible to metabolic enzymes (e.g., Cytochrome P450s) than the other, leading to differences in half-life and potential drug-drug interactions.

-

Toxicity: Different binding profiles can lead to off-target effects. For example, many kinase inhibitors show toxicity due to unintended interactions, which can be highly sensitive to isomeric changes.

-

Permeability and Solubility: As noted in the physicochemical table, differences in polarity and intramolecular bonding can affect solubility and cell membrane permeability, influencing oral bioavailability.

-

Caption: Isomer-specific interactions within a hypothetical protein binding site.

Conclusion

The distinction between N3- and 4-N-(4-fluorophenyl)pyridine-3,4-diamine is a clear illustration of the principle that structure dictates function. For the researcher and drug developer, understanding these differences is fundamental. From designing a regioselective synthesis to developing a robust analytical method for their separation and predicting their biological activity, a comprehensive appreciation of their unique chemical personalities is essential. The improper characterization or use of an isomeric mixture can lead to misleading biological data, failed clinical trials, and unforeseen toxicity. Therefore, the rigorous application of the synthetic and analytical principles outlined in this guide is a prerequisite for advancing compounds of this class toward therapeutic applications.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.

-

Goulay-Dufaÿ, S., Do, B., Le Hoang, M. D., Raust, J. A., Graffard, H., Guyon, F., & Pradeau, D. (2004). Determination of 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. Journal of Chromatography B, 805(2), 261-266. Available from: [Link]

-

S-A.A. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63(11), 599-603. Available from: [Link]

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. Available from: [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry, 2(70). Available from: [Link]

-

Chromatograms showing separation of 3,4-diaminopyridine from related impurities and degradation products. (2006). ResearchGate. Available from: [Link]

-

Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry, 10(3), 2441–2446. Available from: [Link]

-

The calculated absorption spectra of the dyes: N3 and (Bu4N)[Ru(DMFAdctpy)(NCS)3]. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Chemical Communications. Available from: [Link]

-

Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. Available from: [Link]

-

A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). Molecules, 29(21), 5035. Available from: [Link]

Sources

- 1. N3-(4-fluorophenyl)pyridine-3,4-diamine 97% | CAS: 1469018-93-6 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. helixchrom.com [helixchrom.com]

- 8. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3,4-Diaminopyridine (4-Amino-3-aminopyridine) Scaffolds and Derivatives

Executive Summary & Chemical Identity

Topic: 3,4-Diaminopyridine (3,4-DAP) and its functionalized derivatives. Synonyms: Amifampridine, 4-amino-3-pyridylamine, pyridine-3,4-diamine. CAS Registry Number: 54-96-6.[1]

This technical guide analyzes the medicinal chemistry, synthetic pathways, and pharmacological applications of the 3,4-diaminopyridine scaffold. While clinically established as Amifampridine for Lambert-Eaton Myasthenic Syndrome (LEMS), this moiety serves as a critical "privileged structure" in drug discovery, acting as a precursor for fused heterocycles such as imidazo[4,5-c]pyridines and pyrido[3,4-b]pyrazines with potent anticancer and antimicrobial profiles.

Mechanism of Action: Potassium Channel Blockade

The pharmacological efficacy of the parent compound, 3,4-DAP, relies on the selective blockade of voltage-gated potassium channels (Kv), specifically the Kv1 family (Kv1.1, Kv1.2) and Kv3 family.

Mechanistic Cascade

-

Blockade: 3,4-DAP binds to the intracellular side or the pore region of the presynaptic Kv channels.

-

Repolarization Delay: This inhibition prevents potassium efflux during the repolarization phase of the action potential (AP).

-

AP Broadening: The duration of the presynaptic depolarization is extended.

-

Calcium Influx: Prolonged depolarization keeps voltage-gated calcium channels (VGCCs) open longer.

-

Transmitter Release: Elevated intracellular

triggers the fusion of synaptic vesicles, enhancing Acetylcholine (ACh) release at the neuromuscular junction (NMJ).

Pathway Visualization

The following diagram illustrates the signal transduction pathway modulated by 3,4-DAP derivatives.

Figure 1: Signal transduction cascade showing 3,4-DAP mediated enhancement of neuromuscular transmission.[2]

Synthetic Strategies & Derivative Chemistry

The "4-amino-3-amino" substitution pattern is thermodynamically unique, allowing for regioselective functionalization. The 4-amino group is generally more nucleophilic than the 3-amino group due to resonance contributions from the pyridine nitrogen, enabling selective acylation or cyclization.

Core Synthesis (Nitration-Reduction Route)

The industrial standard for synthesizing the 3,4-DAP core involves the nitration of 4-aminopyridine followed by catalytic hydrogenation.

Protocol Overview:

-

Nitration: 4-aminopyridine is treated with

to yield 4-amino-3-nitropyridine. -

Reduction: The nitro group is reduced using

over Pd/C or chemical reductants like

Derivative Synthesis: Fused Heterocycles

3,4-DAP serves as a dinucleophile to generate bicyclic systems.

-

Imidazo[4,5-c]pyridines: Reaction with carboxylic acids or aldehydes (oxidative cyclization).

-

Pyrido[3,4-b]pyrazines: Condensation with 1,2-dicarbonyls (e.g., glyoxal).[3]

Figure 2: Synthetic tree from 4-aminopyridine to fused heterocyclic derivatives.

Structure-Activity Relationship (SAR) & Data Analysis

Modifications to the 3,4-DAP scaffold drastically alter biological activity, shifting from ion channel blockade to enzyme inhibition (e.g., kinases).

Comparative Activity Table

The following data summarizes the shift in pharmacological profile upon derivatization.

| Compound Class | Key Modification | Primary Target | Biological Outcome | Ref |

| 3,4-Diaminopyridine | Parent Scaffold | Kv1.1, Kv1.2 Channels | Increased ACh release; Treatment for LEMS. | [1][2] |

| 4-Aminopyridine | Lacks 3-amino group | Kv1, Kv3 Channels | Seizurogenic; BBB permeable (MS treatment). | [2][5] |

| Imidazo[4,5-c]pyridine | Fused Imidazole ring | C-Met Kinase / Tubulin | Cytotoxicity in cancer lines (MCF-7, HepG2). | [3][6] |

| Pyrido[3,4-b]pyrazine | Fused Pyrazine ring | Angiotensin Receptors | Antihypertensive; Potential kinase inhibition. | [4] |

| N-Benzyl-3,4-DAP | N-alkylation | Kv Channels (Modified) | Reduced potency; altered lipophilicity. | [1] |

Key SAR Insights

-

Free Amino Groups: Both amino groups are essential for optimal hydrogen bonding within the Kv channel pore. Cyclization (e.g., to imidazole) abolishes Kv blocking activity but opens chemical space for kinase inhibition [3].

-

Lipophilicity: 3,4-DAP is hydrophilic. N-acylation or fusion with lipophilic rings improves membrane permeability, which is critical for intracellular oncology targets but may reduce selectivity for extracellular Kv channel pores [5].

Experimental Protocols

Protocol A: Synthesis of 3,4-Diaminopyridine (Laboratory Scale)

Adapted from BenchChem and ChemicalBook methodologies [1][5].

Reagents: 4-Amino-3-nitropyridine (5.0 g), 10% Pd/C (0.5 g), Methanol (100 mL), Hydrogen gas (balloon).

-

Preparation: Dissolve 4-amino-3-nitropyridine in anhydrous methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert nitrogen atmosphere (Caution: Pyrophoric).

-

Hydrogenation: Purge the system with hydrogen gas. Stir vigorously at Room Temperature (25°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Work-up: Filter the catalyst through a Celite pad. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine as a light brown solid.

-

Purification: Recrystallize from benzene/ethanol if necessary. Yield: ~90-95%.

Protocol B: Electrophysiology Assay (Kv Channel Blockade)

Validation of functional activity for LEMS applications [2].

System: Xenopus laevis oocytes expressing Kv1.2.

-

Expression: Inject cRNA encoding Kv1.2 into oocytes. Incubate for 48 hours.

-

Recording: Use Two-Electrode Voltage Clamp (TEVC).

-

Solutions: Bath solution: ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES).

-

Application: Perfusion of 3,4-DAP (1 µM – 1 mM).

-

Stimulation: Depolarize from -80 mV to +20 mV for 500 ms.

-

Analysis: Measure the reduction in steady-state current amplitude. Calculate

by fitting the dose-response curve.

References

-

BenchChem. Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols. Retrieved from

-

ResearchGate. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Retrieved from

-

MDPI. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from

-

LOCKSS. Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. Retrieved from

-

ChemicalBook. 3,4-Diaminopyridine Synthesis and Supplier Data. Retrieved from

-

NIH (PubMed Central). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Retrieved from

Sources

- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 4-N-(4-fluorophenyl)pyridine-3,4-diamine

Executive Summary & Scope

This application note details the robust synthesis of 4-N-(4-fluorophenyl)pyridine-3,4-diamine starting from 4-chloropyridine hydrochloride . This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., analogous to structures found in substituted aminopyridines).

The Challenge

Direct functionalization of 4-chloropyridine is chemically challenging due to:

-

Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like direct nitration) difficult and low-yielding.[1]

-

Polymerization Risk: Free 4-chloropyridine is unstable and prone to self-polymerization.[1]

-

Chemoselectivity: The final reduction step must preserve the fluorine atom on the phenyl ring while reducing the nitro group.

The Solution: N-Oxide Activation Strategy

To ensure high purity and reproducibility, this protocol utilizes an N-oxide activation strategy .[1] Oxidation of the pyridine nitrogen increases the electron density at the 4-position and directs nitration to the 3-position, overcoming the deactivation issue of the parent pyridine.

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical decision points and chemical transformations.

Caption: Step-wise synthetic route utilizing N-oxide activation to install the 3-nitro group before nucleophilic coupling.

Detailed Experimental Protocols

Phase 1: Activation & Nitration

Objective: Synthesize reactive electrophile 4-chloro-3-nitropyridine.

Step 1.1: N-Oxidation

Rationale: 4-chloropyridine HCl is converted to its N-oxide to facilitate stable handling and subsequent nitration.[1]

-

Reagents: 4-Chloropyridine HCl (1 eq), m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq), DCM (Dichloromethane), NaHCO₃ (sat.[1] aq.).

-

Protocol:

-

Suspend 4-chloropyridine HCl (10.0 g) in DCM (100 mL) and cool to 0°C.

-

Slowly add saturated NaHCO₃ to free-base the pyridine (Caution: Gas evolution).[1] Separate organic layer.[2][3]

-

To the organic layer at 0°C, add mCPBA (1.2 eq) portion-wise over 30 mins.

-

Stir at RT for 12 hours. Monitor by TLC (MeOH:DCM 1:9).[1]

-

Workup: Wash with 10% Na₂SO₃ (to quench peroxide) and sat. NaHCO₃. Dry over Na₂SO₄ and concentrate to yield 4-chloropyridine N-oxide (Off-white solid).[1]

-

Step 1.2: Nitration

Rationale: The N-oxide directs the nitro group to the 3-position.[1]

-

Reagents: Fuming HNO₃, Conc. H₂SO₄.[1]

-

Protocol:

-

Dissolve 4-chloropyridine N-oxide (from Step 1.1) in conc. H₂SO₄ (5 vol) at 0°C.[1]

-

Add fuming HNO₃ (1.5 eq) dropwise, maintaining temp <10°C.

-

Heat to 90°C for 4 hours.

-

Workup: Pour onto crushed ice. Neutralize with solid Na₂CO₃ to pH 7-8. Extract with EtOAc.[1]

-

Yields 4-chloro-3-nitropyridine N-oxide (Yellow solid).[1][4]

-

Step 1.3: Deoxygenation

Rationale: Removal of the N-oxide oxygen restores the pyridine aromaticity, making the 4-chloro position highly reactive for S_NAr.

-

Reagents: PCl₃ (Phosphorus trichloride), CHCl₃.

-

Protocol:

-

Dissolve intermediate from 1.2 in CHCl₃.

-

Add PCl₃ (2 eq) dropwise at 0°C.

-

Reflux for 2 hours.

-

Workup: Quench with ice water. Neutralize with NaOH. Extract with DCM.[1]

-

Product: 4-Chloro-3-nitropyridine .

-

Phase 2: Coupling (S_NAr)

Objective: Install the 4-fluorophenylamine moiety.[1]

-

Mechanism: Nucleophilic Aromatic Substitution (S_NAr).[1][5] The 3-nitro group activates the 4-chloro position.[1]

-

Reagents: 4-Chloro-3-nitropyridine (1 eq), 4-Fluoroaniline (1.1 eq), DIPEA (Diisopropylethylamine, 1.5 eq), Isopropanol (IPA).[1]

Protocol:

-

Charge a reaction vessel with 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol) and IPA (50 mL).

-

Add 4-fluoroaniline (3.85 g, 34.6 mmol) followed by DIPEA (6.1 g, 47.2 mmol).

-

Heat to reflux (82°C) for 4-6 hours.

-

Observation: The solution will turn deep orange/red as the product forms.

-

-

Monitor: HPLC/TLC showing disappearance of chloropyridine.

-

Isolation: Cool to RT. The product often precipitates. If not, concentrate to 50% volume and add water.

-

Filter the solid, wash with cold water and cold ethanol.

-

Dry: Vacuum oven at 45°C.

-

Intermediate Product: 3-Nitro-4-(4-fluorophenylamino)pyridine (Yield typically >85%).[1]

Phase 3: Chemoselective Reduction

Objective: Reduce the 3-nitro group to a primary amine without defluorinating the phenyl ring.

-

Critical Note: Catalytic hydrogenation (Pd/C + H₂) carries a risk of hydrodefluorination (removing the F atom). Iron/Ammonium Chloride is the preferred method for high chemoselectivity.

Reagents Table:

| Reagent | Equivalents | Role |

| Nitro Intermediate | 1.0 | Substrate |

| Iron Powder (Fe) | 5.0 | Reductant (Single Electron Transfer) |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Proton Source |

| Ethanol / Water | 4:1 Ratio | Solvent System |

Protocol:

-

Suspend 3-nitro-4-(4-fluorophenylamino)pyridine (2.0 g) in EtOH (40 mL) and Water (10 mL).

-

Add NH₄Cl (2.3 g) and Iron powder (2.4 g).

-

Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron slurry).

-

Run for 2-4 hours. Monitor by TLC (Reaction is complete when the yellow nitro spot disappears and a polar fluorescent amine spot appears).

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM:MeOH 95:5).

Final Product: 4-N-(4-fluorophenyl)pyridine-3,4-diamine .

Quality Control & Validation

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% TFA) gradient |

| 1H NMR | Consistent structure | DMSO-d6.[1] Confirm diagnostic peaks (F-phenyl signals, Pyridine protons) |

| LC-MS | [M+H]+ = 204.2 (approx) | ESI+ Mode |

| Fluorine NMR | Single peak | 19F NMR (confirming no defluorination) |

References

-

PubChem. (2023).[1] 4-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Organic Chemistry Portal. (2019). Reduction of Nitro Compounds.[6][7][8][9][10][11] (Citing Hosoya et al., Org.[11] Lett. 2019).[1][11] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]

- 9. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 10. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 11. 4,4′-Bipyridyl-Catalyzed Reduction of Nitroarenes by Bis(neopentylglycolato)diboron [organic-chemistry.org]

Using 4-N-(4-fluorophenyl)pyridine-3,4-diamine as a kinase inhibitor scaffold

Application Note: 4-N-(4-fluorophenyl)pyridine-3,4-diamine as a Kinase Inhibitor Scaffold

Introduction: The Privileged Scaffold

The molecule 4-N-(4-fluorophenyl)pyridine-3,4-diamine represents a "privileged scaffold" in kinase inhibitor discovery. It serves as a potent starting point for developing Type I ATP-competitive inhibitors targeting serine/threonine kinases, specifically ALK5 (TGF

This scaffold utilizes a bidentate hydrogen-bonding motif essential for interacting with the kinase hinge region. The 4-fluorophenyl moiety provides metabolic stability by blocking para-oxidation while enhancing hydrophobic interactions within the ATP-binding pocket.

Key Chemical Features:

-

Hinge Binder: The pyridine nitrogen (N1) and the 3-amino group (

) mimic the adenine ring of ATP. -

Hydrophobic Tail: The 4-fluorophenyl group targets the hydrophobic back pocket (Gatekeeper region).

-

Metabolic Shield: The fluorine atom prevents rapid metabolic clearance via CYP450-mediated hydroxylation.

Chemical Synthesis & Preparation

Objective: Synthesize high-purity 4-N-(4-fluorophenyl)pyridine-3,4-diamine for biological assay.

Protocol A: Synthesis Workflow

Note: Pyridine derivatives can be toxic. Perform all steps in a fume hood.

Reagents:

-

4-Chloro-3-nitropyridine (CAS: 13093-23-7)

-

4-Fluoroaniline (CAS: 371-40-4)

-

Ethanol (EtOH)

-

Stannous Chloride (

) or Iron powder (

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (

):-

Dissolve 4-chloro-3-nitropyridine (1.0 eq) in EtOH.

-

Add 4-fluoroaniline (1.1 eq).

-

Reflux at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Result: Formation of N-(4-fluorophenyl)-3-nitropyridin-4-amine .

-

Cool to room temperature. The product often precipitates as a yellow/orange solid. Filter and wash with cold EtOH.

-

-

Nitro Reduction:

-

Suspend the nitro-intermediate in EtOH/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (

, 1.0 eq). -

Reflux at 80°C for 2 hours.

-

Filter hot through Celite to remove iron residues.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH 95:5).

-

Target Purity: >98% (HPLC) is required for kinase assays to avoid false positives from impurities.

-

Visualization: Synthesis Pathway

Figure 1: Two-step synthetic route yielding the diaminopyridine scaffold.

Solubilization & Storage Protocols

Kinase inhibitors with aryl-amine cores are prone to aggregation and oxidation.

Table 1: Solubility Profile

| Solvent | Solubility Limit | Usage Note |

| DMSO | ~50 mM | Recommended Stock. Store at -20°C. |

| Ethanol | ~10 mM | Suitable for chemical handling, poor for cell assays. |

| Water | < 0.1 mM | Insoluble. Requires carrier (DMSO) for biological use. |

Handling Protocol:

-

Prepare a 10 mM stock solution in anhydrous DMSO.

-

Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. -

Store at -20°C. Stable for 6 months.

-

Critical Control: On the day of the assay, inspect for precipitation. Sonicate for 5 minutes if necessary.

Biochemical Assay: Kinase Inhibition (ADP-Glo)

Objective: Determine the

Protocol B: Assay Setup

Materials:

-

Kinase Enzyme (e.g., Recombinant ALK5, 5 ng/well)

-

Substrate (e.g., Smad3 peptide or MBP)

-

Ultrapure ATP

-

Assay Buffer: 40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA, 50 -

White 384-well plates (Corning).

Step-by-Step Procedure:

-

Compound Preparation:

-

Perform a 3-fold serial dilution of the scaffold in DMSO (Top concentration: 1 mM).

-

Dilute 1:25 into Assay Buffer (4% DMSO intermediate).

-

Transfer 2.5

to the plate (Final DMSO = 1%).

-

-

Enzyme Addition:

-

Add 2.5

of Kinase Enzyme solution. -

Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 5

of ATP/Substrate mix. -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 10

ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

Kinase Detection Reagent (Converts ADP to ATP

-

-

Data Analysis:

-

Read Luminescence (RLU).

-

Normalize to "No Enzyme" (0% Activity) and "DMSO Only" (100% Activity).

-

Fit data to the sigmoidal dose-response equation:

-

Visualization: Assay Logic

Figure 2: Competitive inhibition logic. The scaffold competes with ATP for the hinge region, preventing ADP production.

Structural Biology: Hinge Binding Mode

Understanding why this scaffold works is crucial for optimization.

Mechanism: The 3,4-diaminopyridine core acts as a Type I Binder .

-

Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the backbone amide of the kinase hinge (typically the "Gatekeeper+1" or "Gatekeeper+3" residue).

-

Donor: The 3-amino group (

) donates a hydrogen bond to the backbone carbonyl of the hinge. -

Hydrophobic Interaction: The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Validation (In Silico):

-

Software: AutoDock Vina or Schrödinger Glide.

-

PDB Template: Use PDB ID 1RW8 (TGF

R1) or 3FLY (p38 MAPK). -

Grid Box: Center on the native ligand (e.g., SB-203580).

-

Success Criteria: Binding Energy < -8.0 kcal/mol; RMSD < 2.0 Å relative to known hinge binders.

Safety & Toxicity Considerations

-

Fluorine Chemistry: While the 4-fluorophenyl group improves metabolic stability, fluorinated anilines can be toxic if released. Handle waste as hazardous halogenated organic waste.

-

Pyridine Toxicity: Aminopyridines can block potassium channels (e.g., Kv1) leading to neuronal hyperexcitability.

-

Note: The addition of the bulky 4-phenyl group usually reduces affinity for the potassium channel compared to the unsubstituted 3,4-diaminopyridine (Amifampridine), but safety pharmacology screening (hERG assay) is mandatory before in vivo use.

-

References

-

Bemis, G. W., & Murcko, M. A. (1996). "The properties of known drugs.[1][2][3][4][5][6] 1. Molecular frameworks." Journal of Medicinal Chemistry. Link

-

Laping, N. J., et al. (2002).[5] "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542."[5] Molecular Pharmacology. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase B/Akt: molecular basis of structure-activity relationships." ChemMedChem. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. cellagentech.com [cellagentech.com]

- 6. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of imidazo[4,5-c]pyridines using 4-N-(4-fluorophenyl)pyridine-3,4-diamine

Application Note: Strategic Synthesis of 1-(4-Fluorophenyl)-1H-imidazo[4,5-c]pyridine Scaffolds

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as an isostere to purines and benzimidazoles. It is widely utilized in the development of kinase inhibitors, antiviral agents, and modulators of the GABAergic system. This Application Note details the strategic synthesis of 1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine , a derivative where the 4-fluorophenyl moiety enhances metabolic stability and lipophilicity—critical parameters for CNS-active and oncology drug candidates.

This guide moves beyond standard textbook procedures, offering field-proven protocols for the regioselective construction of the N1-substituted core starting from 4-N-(4-fluorophenyl)pyridine-3,4-diamine . We compare orthoester-mediated cyclization (for C2-unsubstituted analogs) against oxidative condensation methods (for C2-functionalization), providing a versatile toolkit for library generation.

Retrosynthetic Logic & Pathway Design

The construction of the 1-substituted imidazo[4,5-c]pyridine core relies on the "4+1" cyclization strategy. The critical regiochemical outcome is determined early in the synthesis: the amine introduced at the pyridine C4 position becomes the N1 nitrogen of the final imidazole ring.

Mechanistic Pathway:

-

SNAr Displacement: Nucleophilic aromatic substitution of 4-chloro-3-nitropyridine with 4-fluoroaniline installs the N1 substituent.

-

Nitro Reduction: Chemoselective reduction yields the vicinal diamine (4-N-(4-fluorophenyl)pyridine-3,4-diamine).

-

Cyclization: Reaction with a "C1" source (formic acid equivalent or aldehyde) closes the imidazole ring.

Figure 1: Strategic pathway for the regioselective synthesis of 1-(4-fluorophenyl)imidazo[4,5-c]pyridines.

Protocol 1: Synthesis of the Diamine Precursor

The quality of the cyclization depends entirely on the purity of the diamine intermediate. Pyridine-3,4-diamines are oxidation-sensitive; therefore, fresh preparation or storage under inert atmosphere is mandatory.

Step A: Nucleophilic Substitution (SNAr)

-

Reagents: 4-Chloro-3-nitropyridine (1.0 equiv), 4-Fluoroaniline (1.1 equiv), Isopropanol (solvent).

-

Rationale: Isopropanol is chosen over DMF to facilitate product isolation via precipitation, avoiding aqueous workups that can emulsify with fluorinated anilines.

Procedure:

-

Charge a reaction vessel with 4-chloro-3-nitropyridine (10.0 mmol) and isopropanol (30 mL).

-

Add 4-fluoroaniline (11.0 mmol) dropwise.

-

Heat the mixture to reflux (approx. 82°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually spots as a bright yellow/orange solid.

-

Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate. Pour the mixture into ice-water (100 mL) and neutralize with saturated NaHCO₃ to pH 8.

-

Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum at 45°C.

-

Yield Expectation: 85–95%.

-

Identity:4-(4-fluorophenylamino)-3-nitropyridine .

-

Step B: Nitro Group Reduction

-

Reagents: Iron powder (5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (4:1).

-

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, Fe/NH₄Cl is chemoselective and avoids potential defluorination or pyridine ring reduction side reactions often seen with high-pressure hydrogenation.

Procedure:

-

Suspend the nitro intermediate (5.0 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Add NH₄Cl (25.0 mmol) and Iron powder (25.0 mmol).

-

Heat to reflux with vigorous stirring for 2 hours. The color will shift from yellow to dark brown/black (iron oxides).

-

Filtration (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to dryness. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Product:4-N-(4-fluorophenyl)pyridine-3,4-diamine .

-

Note: Use immediately in the next step to prevent air oxidation (darkening of the oil).

-

Protocol 2: Cyclization Methodologies

Choose Method A for the parent scaffold (C2-H) or Method B for C2-functionalized libraries.

Method A: Orthoester-Mediated Cyclization (C2-H)

This is the industry standard for generating the unsubstituted imidazole core.

-

Reagents: Triethyl orthoformate (TEOF) (excess/solvent), Sulfamic acid (catalytic, 5 mol%).

-

Mechanism: Acid-catalyzed formation of an imidate intermediate followed by intramolecular nucleophilic attack by the pyridine-3-amine and elimination of ethanol.

Procedure:

-

Dissolve the fresh diamine (2.0 mmol) in Triethyl orthoformate (5 mL).

-

Add sulfamic acid (10 mg).

-

Reflux (146°C) for 3–5 hours. A Dean-Stark trap can be used to remove ethanol and drive the equilibrium, though TEOF excess usually suffices.

-

Workup: Evaporate excess TEOF under reduced pressure.

-

Purification: The residue is often pure enough. If not, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH 95:5).

-

Target:1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridine .

-

Method B: Oxidative Cyclization with Aldehydes (C2-Aryl/Alkyl)

This "one-pot" approach avoids the isolation of unstable Schiff bases. Sodium metabisulfite (Na₂S₂O₅) acts as an oxidant and adduct former.

-

Reagents: Diamine (1.0 equiv), Aryl Aldehyde (1.0 equiv), Na₂S₂O₅ (1.2 equiv), DMF or DMSO.

-

Mechanism: Formation of the bisulfite adduct of the aldehyde, condensation to the dihydroimidazole, and oxidative aromatization.

Procedure:

-

Dissolve the aldehyde (1.0 mmol) in DMF (3 mL).

-

Add Na₂S₂O₅ (1.2 mmol) and stir at room temperature for 15 minutes (formation of adduct).

-

Add the diamine (1.0 mmol).

-

Heat to 100–120°C for 4–6 hours.

-

Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.

-

Purification: Flash chromatography is usually required (Gradient: 0–10% MeOH in DCM).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (SNAr) | Incomplete reaction due to steric bulk of aniline. | Switch solvent to Ethylene Glycol or NMP and increase temp to 120°C. |

| Defluorination during Reduction | Hydrogenolysis of C-F bond (if using Pd/C). | Switch to Fe/NH₄Cl or SnCl₂ reduction methods (chemoselective). |

| N3 vs N1 Regioisomerism | Incorrect starting material isomer. | Verify you started with 4-chloro -3-nitropyridine.[1] Starting with 3-chloro-4-nitropyridine yields the imidazo[4,5-b] isomer. |

| Product is "Sticky"/Oily | Pyridine nitrogen causing H-bonding. | Triturate with diethyl ether or pentane. Ensure final product is fully dried to remove DMF traces. |

Safety & Handling

-

4-Chloro-3-nitropyridine: Potent skin and eye irritant. May cause sensitization. Handle in a fume hood.

-

Fluorinated Anilines: Toxic by inhalation and skin contact. Long-term exposure may be associated with methemoglobinemia.

-

Triethyl Orthoformate: Flammable liquid.

-

Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be disposed of as hazardous solid/liquid waste.

References

-

General Synthesis of Imidazo[4,5-c]pyridines

-

Goker, H., et al. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity, 2024. Link

-

-

Orthoester Cyclization Conditions

-

Shiri, A. "One-Pot Reactions of Triethyl Orthoformate with Amines." Molbank, 2023. Link

-

-

Solid-Phase & Regioselective Synthesis

-

Krajcovicova, S., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 2014. Link

-

-

Biological Relevance (Kinase Inhibitors)

Sources

Application Notes & Protocols: One-Pot Synthesis Methods for Fluorinated Diaminopyridines

Abstract

Fluorinated diaminopyridines represent a privileged scaffold in modern medicinal chemistry, conferring unique physicochemical properties such as enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients. However, their synthesis can be challenging, often requiring multi-step procedures with costly purification. This application note provides researchers, scientists, and drug development professionals with detailed, field-proven one-pot protocols for the efficient synthesis of fluorinated diaminopyridines. We delve into the mechanistic rationale behind key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination, offering step-by-step guidance, comparative data, and expert insights to streamline their preparation in a laboratory setting.

Introduction: The Strategic Value of Fluorinated Diaminopyridines

The pyridine ring is a cornerstone of pharmaceutical sciences, but its functionalization is a nuanced art. The introduction of both fluorine atoms and multiple amino groups onto this heterocycle creates compounds with significant therapeutic potential. The fluorine atom, owing to its high electronegativity and small size, can modulate pKa, improve lipophilicity, and block sites of metabolism. Diaminopyridine moieties, on the other hand, provide crucial hydrogen bonding capabilities and can act as versatile building blocks for more complex molecular architectures.

Synthesizing these targets efficiently is paramount. Traditional multi-step approaches often suffer from cumulative yield losses, increased cost, and significant time investment. One-pot syntheses, where sequential reactions are performed in a single reactor, circumvent these issues by minimizing intermediate handling, purification steps, and solvent waste. This guide focuses on robust one-pot methodologies that offer practical and scalable solutions for accessing these high-value compounds.

Core Synthetic Strategies and Mechanistic Considerations

Two primary strategies dominate the one-pot synthesis of fluorinated diaminopyridines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Cross-Coupling. The choice of method depends on the starting materials, desired substitution pattern, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings like pyridine.[1] The inherent electron-withdrawing nature of the pyridine nitrogen atom activates the ring, particularly at the C2 and C4 (ortho and para) positions, towards nucleophilic attack.[2] This activation is further enhanced by the presence of a fluorine substituent, which is itself an electron-withdrawing group.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (in this case, an amine) attacks the electron-deficient carbon bearing a leaving group (e.g., a halide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily broken. The stability of this intermediate is the kinetic and thermodynamic driver of the reaction. For pyridine, intermediates with the negative charge delocalized onto the electronegative nitrogen atom are significantly more stable, explaining the high reactivity at the C2 and C4 positions.[2] The reaction concludes with the expulsion of the leaving group, restoring aromaticity.

Buchwald-Hartwig Amination

For C-N bond formation on less activated or sterically hindered positions, or when using aryl chlorides and bromides, the Buchwald-Hartwig amination is an exceptionally versatile and widely used method.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide variety of aryl halides (or triflates) and amines with remarkable functional group tolerance.[6]

The Catalytic Cycle: The generally accepted mechanism involves a Pd(0) catalyst.

-

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) center, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4]

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step and ensuring high catalyst turnover.[7]

Application Protocol 1: One-Pot Double Amination of 2,6-Dibromo-4-fluoropyridine via SNAr

This protocol describes a one-pot synthesis of a symmetrically substituted 2,6-diamino-4-fluoropyridine derivative. The high reactivity of the C2 and C6 positions in dihalopyridines allows for a sequential, temperature-controlled double substitution.

Caption: Experimental workflow for one-pot double amination.

3.1. Materials and Reagents

-

2,6-Dibromo-4-fluoropyridine (1.0 eq)

-

Desired primary or secondary amine (e.g., morpholine, piperidine) (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

3.2. Step-by-Step Protocol

-

Vessel Preparation: To a dry, pressure-rated sealed tube equipped with a magnetic stir bar, add 2,6-dibromo-4-fluoropyridine (e.g., 1.0 g, 3.92 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (1.62 g, 11.76 mmol) followed by the amine (e.g., morpholine, 0.75 mL, 8.62 mmol).

-

Solvent Addition: Add anhydrous DMSO (10 mL) to the vessel.

-

Sealing and Reaction: Securely seal the tube and place it in a preheated oil bath or heating block at 130 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 16-24 hours).

-

Cooling and Quenching: Once complete, remove the vessel from the heat and allow it to cool to room temperature. Carefully unseal the tube and pour the dark mixture into a beaker containing 100 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-fluoro-2,6-diaminopyridine product.

3.3. Data and Expected Outcomes

| Amine Nucleophile | Product | Typical Yield | Notes |

| Morpholine | 4-(4-fluoro-6-morpholinopyridin-2-yl)morpholine | 75-85% | Reaction proceeds cleanly. |

| Piperidine | 4-fluoro-2,6-di(piperidin-1-yl)pyridine | 70-80% | Product may be a low-melting solid. |

| Benzylamine | N2,N6-dibenzyl-4-fluoropyridine-2,6-diamine | 65-75% | Higher boiling point requires efficient vacuum for solvent removal. |

3.4. Causality and Troubleshooting

-

Why a sealed tube and high temperature? The double SNAr reaction requires significant thermal energy to overcome the activation barrier, especially for the second substitution. A sealed tube prevents the evaporation of lower-boiling amines and the solvent.

-

Why K₂CO₃ as the base? It acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the products. It is a cost-effective and moderately strong base suitable for this transformation.

-

Troubleshooting: Incomplete conversion. If starting material remains, ensure all reagents and solvents were anhydrous. Water can interfere with the reaction. The temperature may need to be increased slightly (e.g., to 140 °C), or the reaction time extended.

-

Troubleshooting: Mono-aminated product observed. This indicates the second substitution is sluggish. This can be overcome by increasing the temperature or using a stronger base like Cs₂CO₃.

Application Protocol 2: One-Pot Synthesis via Buchwald-Hartwig Amination

This protocol details the synthesis of an unsymmetrically substituted diaminopyridine from a fluorinated dihalopyridine. The Buchwald-Hartwig reaction's high selectivity allows for the use of two different amines in a one-pot, two-step sequence, though this example will focus on a simpler symmetric diamination for clarity. The principles can be extended to sequential additions.

Caption: Workflow for one-pot Buchwald-Hartwig amination.

4.1. Materials and Reagents

-

2,6-Dichloro-3-fluoropyridine (1.0 eq)

-

Primary or secondary amine (2.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.04 eq)

-

XPhos or other suitable phosphine ligand (e.g., BINAP) (0.08 eq)[6]

-

Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

-

Toluene, anhydrous

-

Ethyl Acetate (EtOAc)

-

Celite

4.2. Step-by-Step Protocol

-

Catalyst Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (e.g., 5.4 mg, 0.024 mmol, 0.04 eq), XPhos (38 mg, 0.08 mmol, 0.08 eq), and sodium tert-butoxide (173 mg, 1.8 mmol, 3.0 eq) to an oven-dried Schlenk flask equipped with a stir bar.

-

Reagent Addition: Add 2,6-dichloro-3-fluoropyridine (100 mg, 0.6 mmol, 1.0 eq) to the flask.

-

Inerting: Seal the flask with a rubber septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times.

-

Solvent and Nucleophile Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., aniline, 0.12 mL, 1.32 mmol, 2.2 eq).

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute the mixture with 10 mL of ethyl acetate and filter through a short plug of Celite to remove palladium residues and salts. Wash the pad with additional ethyl acetate (20 mL).

-